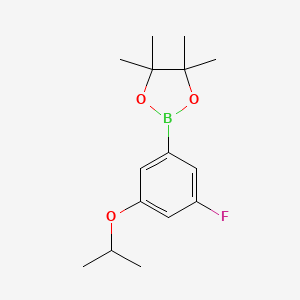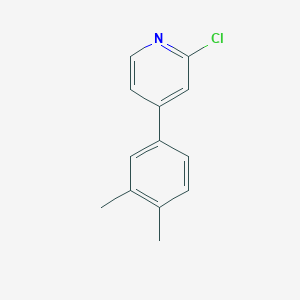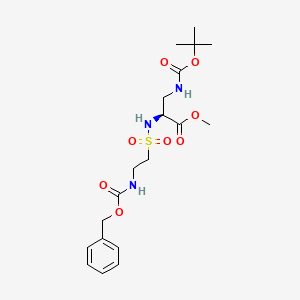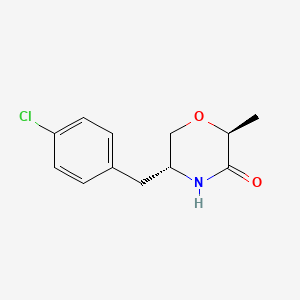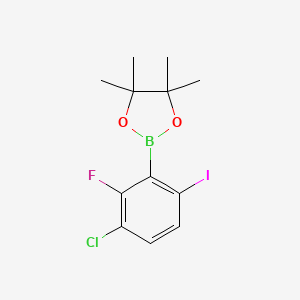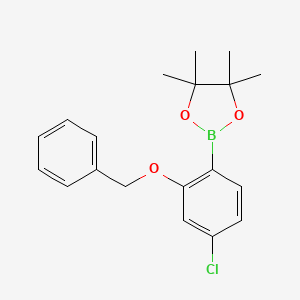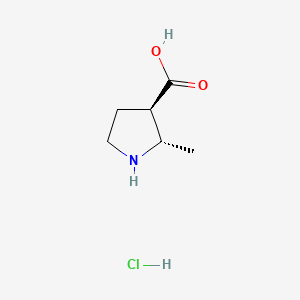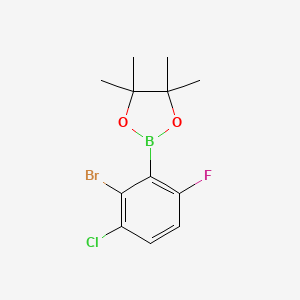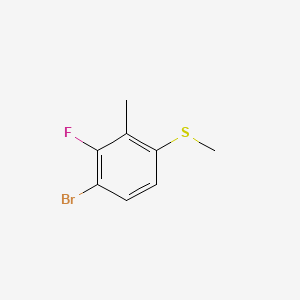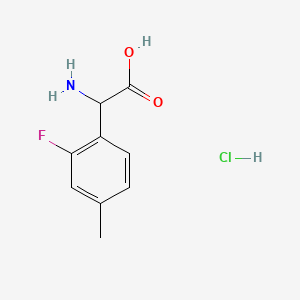
3,6-Difluoro-2-methoxytoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms, one hydrogen atom is replaced by a methoxy group (-OCH3), and another hydrogen atom is replaced by a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2-methoxy-3-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the fluorination of 2-methoxy-3-methylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of 1,4-difluoro-2-methoxy-3-methylbenzene typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Difluoro-2-methoxy-3-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-difluoro-2-methoxy-3-methylbenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxy and methyl groups also influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2-methylbenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1,4-Difluoro-2-methoxybenzene: Lacks the methyl group, affecting its electronic properties and reactivity.
1,4-Difluoro-3-methylbenzene: The position of the methyl group is different, leading to variations in reactivity and chemical behavior.
Uniqueness
1,4-Difluoro-2-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various chemical syntheses and applications .
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
1,4-difluoro-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8F2O/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3 |
InChI Key |
LQTRJYBQOXOXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
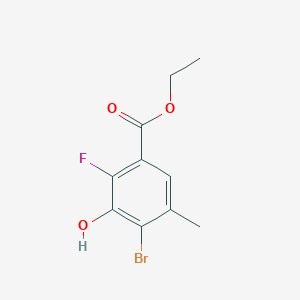
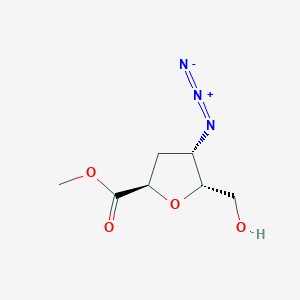
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
